![molecular formula C10H6O5 B13169667 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid](/img/structure/B13169667.png)
4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid
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Overview
Description
4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid is a complex organic compound with the molecular formula C10H6O5 and a molecular weight of 206.15 . This compound is characterized by its unique tricyclic structure, which includes multiple aromatic rings and ether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the tricyclic core . The reaction conditions often require the use of strong acids or bases as catalysts, along with controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to changes in biological pathways . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-trien-12-one: This compound shares a similar tricyclic structure but differs in its functional groups.
12-propyl-4,6,10-trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid: Another similar compound with variations in the side chains.
Uniqueness
The uniqueness of 4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid lies in its specific arrangement of aromatic rings and ether linkages, which confer unique chemical properties and reactivity .
Biological Activity
4,6,10-Trioxatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,11-tetraene-11-carboxylic acid is a complex organic compound with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its reactivity and biological properties. Its molecular formula is C₁₃H₁₄O₅, and it exhibits a molecular weight of approximately 250.25 g/mol. The presence of carboxylic acid groups suggests potential for interaction with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Studies have shown that the compound can induce apoptosis in cancer cells through oxidative stress mechanisms.
- Antimicrobial Activity : Preliminary investigations suggest efficacy against certain bacterial strains.
- Neuroprotective Effects : Potential protective effects against neurodegenerative diseases have been hypothesized based on its structural characteristics.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Oxidative Stress Induction : The compound appears to generate reactive oxygen species (ROS), leading to increased oxidative stress in targeted cells.
- Apoptosis Pathway Activation : Enhanced levels of caspases (caspase 3 and 9) have been observed in treated cancer cells, indicating activation of apoptotic pathways.
- DNA Damage Response : Increased levels of γH2AX and 8-hydroxy-2-deoxyguanosine suggest that the compound may also induce DNA damage as part of its mechanism.
Case Studies
Several studies have investigated the biological effects of this compound:
Research Findings and Data Tables
The following table summarizes key research findings related to the biological activity of this compound:
Properties
Molecular Formula |
C10H6O5 |
---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
furo[2,3-f][1,3]benzodioxole-6-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-10(12)9-2-5-1-7-8(14-4-13-7)3-6(5)15-9/h1-3H,4H2,(H,11,12) |
InChI Key |
ZFQAAMGCGJKDSV-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C(=O)O |
Origin of Product |
United States |
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